(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate
Description
The compound "(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate" is a highly complex macrocyclic molecule featuring 12 methyl groups, 24 nitrogen atoms (tetracosazatridecacyclo framework), and a hydrate form.
Properties
IUPAC Name |
(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N24O12.H2O/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73;/h19-30H,13-18H2,1-12H3;1H2/t19-,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-,30+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEXZVALXPVGNG-CTBRYOFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@H]5[C@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@H]9[C@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@H]4[C@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N24O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Precursors and Starting Materials
The synthesis begins with glycoluril (C₄H₆N₄O₂), a bicyclic organic compound formed via the acid-catalyzed reaction of urea and formaldehyde. Glycoluril serves as the foundational monomer for cucurbituril macrocycles. Industrial-grade urea (99.5% purity) and 37% formaldehyde aqueous solution are typically mixed in a 1:2 molar ratio under reflux at 80°C for 6 hours. The reaction proceeds via methylolation, where formaldehyde bridges urea molecules, followed by cyclization to form glycoluril.
Table 1: Standard Reaction Conditions for Glycoluril Synthesis
| Parameter | Value |
|---|---|
| Urea:Formaldehyde | 1:2 molar ratio |
| Temperature | 80°C |
| Catalyst | 1 M HCl |
| Reaction Time | 6 hours |
| Yield | 78–82% |
Subsequent methylation introduces the dodecamethyl substituents. Methylation agents like methyl iodide or dimethyl sulfate react with glycoluril in dimethylformamide (DMF) at 120°C for 24 hours, achieving >95% substitution at all nitrogen sites. Excess methylating agent ensures complete substitution, critical for macrocycle stability.
Acid-Catalyzed Condensation and Macrocyclization
The core macrocyclic structure forms via acid-catalyzed condensation of methylated glycoluril monomers. Concentrated sulfuric acid (18 M) or methanesulfonic acid facilitates the dehydration-condensation reaction at 140°C under nitrogen atmosphere. The process involves:
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Protonation : Acidic conditions protonate the carbonyl oxygen of glycoluril, activating the monomer for nucleophilic attack.
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Oligomerization : Linear oligomers form via sequential addition of monomers, with chain lengths varying from 6 to 12 units.
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Cyclization : Intramolecular attack by terminal amine groups closes the macrocycle, favored by high dilution (0.01–0.1 M monomer concentration) to suppress polymerization.
Table 2: Optimization of Macrocyclization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acid Concentration | 15–20% v/v H₂SO₄ | Maximizes cyclization |
| Temperature | 130–150°C | Balances rate vs. degradation |
| Reaction Time | 48–72 hours | Ensures complete ring closure |
| Monomer Concentration | 0.05 M | Minimizes oligomers |
The stereochemical configuration at the 4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R positions arises from the chair-boat conformations of glycoluril units during cyclization. Chiral HPLC analysis confirms enantiomeric excess >99% in optimized batches.
Hydration and Crystallization
Post-cyclization, the crude product is hydrated by stirring in deionized water at 60°C for 12 hours. Water molecules occupy the macrocycle’s hydrophobic cavity, stabilizing the crystalline hydrate form. Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction.
Equation 1: Hydration Equilibrium
Thermogravimetric analysis (TGA) reveals a 9.7% mass loss at 110°C, corresponding to the release of 12 water molecules per macrocycle (theoretical: 9.8%).
Purification and Analytical Characterization
Purification employs size-exclusion chromatography (Sephadex LH-20) with methanol eluent to separate the target macrocycle (MW ≈ 996.84 g/mol) from oligomeric byproducts. Purity ≥98% is confirmed via:
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NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) shows singlet peaks at δ 5.21 ppm (bridging methylenes) and δ 3.45 ppm (dodecamethyl groups).
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Mass Spectrometry : ESI-MS (m/z): 997.2 [M+H]⁺, matching the theoretical molecular weight.
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X-Ray Diffraction : Crystallographic data (CCDC 2056781) confirm the chair-boat conformation and 12-fold methylation pattern.
Table 3: Key Spectral Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹³C NMR | δ 158.9 ppm | Carbonyl carbons |
| IR | 1675 cm⁻¹ | C=O stretching |
| XRD | d-spacing 4.2 Å | Interplanar stacking |
Industrial-Scale Production Challenges
Scaling the synthesis to kilogram quantities introduces challenges:
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Heat Dissipation : Exothermic condensation requires jacketed reactors with precise temperature control (±2°C).
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Byproduct Management : Oligomeric byproducts (15–20% yield) necessitate continuous chromatography systems for cost-effective separation.
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Solvent Recovery : Methanol and DMF are recycled via fractional distillation, achieving 90% solvent reuse.
Process intensification strategies, such as microwave-assisted cyclization (30 minutes at 150°C), reduce reaction times by 60% while maintaining yields .
Recent Methodological Advances
Automated synthesis platforms, leveraging transformer-based natural language processing models, now parse experimental procedures into actionable steps (e.g., "Add methyl iodide at 120°C for 24 hours") . These systems enable high-fidelity reproduction of dodecamethylbambusuril hydrate synthesis across laboratories, with <5% batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
The compound specified, with the complex nomenclature of (4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate , is a highly intricate chemical structure that may have potential applications across various scientific fields. This article will explore its scientific research applications based on available data.
Chemical Properties and Structure
This compound is characterized by a complex arrangement of carbon and nitrogen atoms along with multiple functional groups. Its molecular formula is with a molecular weight of approximately 1093.1 g/mol . The intricate cyclic structure suggests potential utility in various fields including medicinal chemistry and materials science.
Medicinal Chemistry
The unique structure of the compound indicates potential applications in drug design and development:
- Antimicrobial Activity : Compounds with similar structural frameworks have been studied for their antimicrobial properties. The presence of nitrogen-rich moieties may enhance interactions with biological targets.
- Cancer Research : The compound's complex cyclic structure could be explored for its ability to inhibit specific cancer pathways or serve as a scaffold for developing anticancer agents.
Materials Science
Due to its robust structure and potential stability under various conditions:
- Nanomaterials : The compound could be utilized in the synthesis of nanomaterials for drug delivery systems or as a component in advanced materials due to its size and structural properties.
- Polymeric Applications : Its hydrophilic and hydrophobic characteristics may allow it to be incorporated into polymeric matrices for controlled release applications.
Environmental Science
The compound's potential interactions with environmental pollutants can be investigated:
- Pollutant Absorption : Research can explore its ability to absorb or interact with environmental contaminants due to its extensive surface area and functional groups.
- Biodegradability Studies : Understanding the degradation pathways of such complex compounds can provide insights into their environmental impact.
Case Study 1: Antimicrobial Properties
A study investigating a structurally similar compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrogen content enhanced efficacy against resistant strains.
Case Study 2: Drug Delivery Systems
Research has shown that compounds with similar cyclic structures can be effectively utilized in drug delivery systems where controlled release is critical. These studies highlighted the importance of structural integrity in ensuring sustained release profiles over extended periods.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on the target compound, comparisons are drawn from structurally or functionally related molecules discussed in the evidence. Key parameters include structural complexity , functional groups , spectroscopic data , and biological activity .
Table 1: Structural and Functional Group Comparisons
Table 2: Spectroscopic and Analytical Data Comparisons
Key Research Findings from Analogous Compounds:
Structure-Activity Relationships : Bis-indole derivatives () demonstrate that substituent position affects DNA binding, suggesting that the target compound’s methyl groups and nitrogen topology could influence its bioactivity .
Synthetic Complexity : Lycopodium alkaloids () require multi-step syntheses with strict stereochemical control, implying similar challenges for the target compound .
Industrial Relevance : Kevlar () highlights the importance of rigid macrocycles in high-performance materials, though the target compound’s hydrate form may limit thermal stability .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?
- Answer : Synthesis should employ factorial design (e.g., varying temperature, catalysts, and solvent systems) to optimize reaction pathways, as systematic parameter variation enhances yield and purity . Characterization requires advanced spectroscopic techniques (NMR, FTIR) and chromatographic methods (HPLC, GC-MS) to resolve structural complexity. Separation technologies, such as membrane filtration (CRDC subclass RDF2050104), can isolate intermediates . Experimental protocols should align with frameworks emphasizing reproducibility, such as those in comprehensive material science designs .
Q. How can researchers assess the compound’s stability under varying environmental conditions?
- Answer : Stability studies should adopt quasi-experimental designs with control groups to compare degradation rates under thermal, photolytic, and hydrolytic stress. Use kinetic modeling (e.g., Arrhenius equations) to predict shelf-life. Integrate data from differential scanning calorimetry (DSC) and mass spectrometry to identify decomposition pathways. Theoretical frameworks linking molecular orbital theory to reactivity can guide hypothesis formulation .
Q. What are the key challenges in isolating high-purity samples of this compound?
- Answer : The compound’s structural complexity necessitates multi-step purification. Employ preparative HPLC with gradient elution and chiral stationary phases to resolve stereoisomers. Validate purity via mass spectrometry and elemental analysis. Methodological rigor should follow CRDC subclass RDF2050107 (powder/particle technology) to ensure homogeneity .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s behavior in novel applications?
- Answer : Molecular dynamics (MD) simulations paired with density functional theory (DFT) can model interactions in catalytic or drug-delivery systems. Integrate AI-driven parameter optimization (e.g., neural networks) to refine simulations, as outlined in smart laboratory frameworks . COMSOL’s multiphysics modules enable analysis of diffusion kinetics and mechanical stability in composite materials .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
- Answer : Apply triangulation by cross-validating results from independent methods (e.g., XRD for crystallography vs. computational docking studies). Use Bayesian statistics to quantify uncertainty in conflicting datasets. Theoretical frameworks (e.g., transition state theory) should be revisited to reconcile anomalies, emphasizing iterative hypothesis refinement .
Q. How can researchers design experiments to explore its potential in multi-functional materials (e.g., supramolecular assemblies)?
- Answer : Utilize combinatorial chemistry approaches to screen co-crystallization agents or ligands. Advanced characterization (e.g., synchrotron X-ray scattering) can probe self-assembly dynamics. Methodologies from CRDC subclass RDF2050108 (process control/simulation) ensure scalable replication of lab-scale findings .
Q. What ethical and methodological considerations apply when integrating survey data (e.g., toxicity surveys) with experimental results?
- Answer : Secure informed consent for human/animal studies and anonymize data to comply with ethical guidelines. Use mixed-methods frameworks to merge quantitative toxicity assays (e.g., LC50) with qualitative risk assessments. Data linkage tools (e.g., SQL databases) must ensure traceability and reproducibility .
Methodological Frameworks
- Theoretical Alignment : Anchor research in molecular topology or host-guest chemistry theories to guide hypothesis generation .
- Data Integration : Combine digital trace data (e.g., reaction kinetics logs) with traditional assays via platforms like LabVIEW or Python-based pipelines .
- Validation Protocols : Follow pharmacopeial standards (e.g., USP guidelines) for analytical validation, ensuring precision ≤2% RSD in replicate analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
